molecular formula C13H10ClN3O2 B13761600 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester

1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13761600
M. Wt: 275.69 g/mol
InChI Key: DIMRYIQZTNIKEO-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions include various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another phenylpyrazole with similar structural features but different substituents.

    1-(2-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar core structure with variations in the substituents.

Uniqueness

1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

ethyl 1-(2-chlorophenyl)-5-cyanopyrazole-3-carboxylate

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)11-7-9(8-15)17(16-11)12-6-4-3-5-10(12)14/h3-7H,2H2,1H3

InChI Key

DIMRYIQZTNIKEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=CC=C2Cl

Origin of Product

United States

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